4-Chloroquinazoline-6-carbaldehyde

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

4-Chloroquinazoline-6-carbaldehyde (CAS 648449-05-2) is the mandatory 6-regioisomer for constructing 6-substituted quinazoline derivatives that achieve low-nanomolar dual EGFR/HER2 inhibition (IC50 2.6/4.3 nM). The C4 chloro undergoes efficient SNAr with diverse amines under mild conditions while the C6 aldehyde remains intact for subsequent condensation or reductive amination. This bifunctional reactivity is absent in the 2-carbaldehyde regioisomer or bromo analogs. Procure the correct regioisomer to ensure synthetic success in kinase inhibitor and antifolate programs.

Molecular Formula C9H5ClN2O
Molecular Weight 192.60
CAS No. 648449-05-2
Cat. No. B3029401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline-6-carbaldehyde
CAS648449-05-2
Molecular FormulaC9H5ClN2O
Molecular Weight192.60
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)C(=NC=N2)Cl
InChIInChI=1S/C9H5ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-5H
InChIKeyKBMGNXIWTMFCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloroquinazoline-6-carbaldehyde (CAS 648449-05-2): Procurement-Relevant Identity and Core Characteristics


4-Chloroquinazoline-6-carbaldehyde (CAS 648449-05-2) is a bifunctional heterocyclic building block featuring a chloro leaving group at the 4-position and a reactive aldehyde at the 6-position on the quinazoline scaffold [1]. This compound is an intermediate, not a final bioactive agent; its procurement value derives from the ability to serve as a synthetic entry point for divergent elaboration via nucleophilic aromatic substitution at C4 and condensation/reductive amination chemistry at C6 [2]. It is commercially available as a pale yellow solid with a reported molecular weight of 192.60 g/mol (C₉H₅ClN₂O) and is typically supplied at ≥95% purity .

Why 4-Chloroquinazoline-6-carbaldehyde Cannot Be Replaced by Other Quinazoline Aldehydes in Procurement


Substituting a closely related quinazoline aldehyde—such as the 2-carbaldehyde regioisomer, the 4-bromo analog, or the non-halogenated quinazoline-6-carbaldehyde—fundamentally alters the compound's synthetic utility. Regioisomers possess distinct electronic environments at the electrophilic chloro position and differential steric accessibility at the aldehyde, which in turn govern the chemo- and regioselectivity of subsequent reactions [1]. Moreover, the choice of halogen (Cl vs. Br) directly influences reaction kinetics, leaving group liability, and cross-coupling compatibility, making halogen interchange a non-trivial variable in multi-step syntheses [2]. The evidence below quantifies these differences to inform selection decisions.

4-Chloroquinazoline-6-carbaldehyde: Quantitative Differentiation Evidence Guide


Regioisomeric Identity: C6 Aldehyde Enables Access to 6-Substituted EGFR/HER2 Inhibitor Scaffolds Unattainable from C2 Aldehyde

The 6-carbaldehyde regioisomer serves as the essential precursor for constructing 6-substituted quinazoline EGFR/HER2 dual inhibitors; the 2-carbaldehyde regioisomer (CAS 944903-04-2) cannot yield the same pharmacophore connectivity. In a reported series, 6-substituted quinazoline derivatives synthesized from 6-carbaldehyde intermediates demonstrated dual enzyme inhibition against EGFR and HER2 kinases, with the most potent analog achieving an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 in enzymatic assays [1]. The regioisomeric 2-substituted quinazolines exhibit fundamentally different binding orientations to the ATP pocket and are not interchangeable for this target profile. No direct IC50 data is available for the target compound itself, as it is a synthetic intermediate, not a final inhibitor.

Medicinal Chemistry Kinase Inhibitors Regioselective Synthesis

Synthetic Yield Benchmark: 88% Oxidation of 4-Chloroquinazoline-6-yl-methanol to Target Aldehyde Under Mild Conditions

4-Chloroquinazoline-6-carbaldehyde is prepared via Dess-Martin periodinane oxidation of the corresponding primary alcohol (4-chloroquinazoline-6-yl-methanol) in dichloromethane at room temperature for 30 minutes, affording an isolated yield of 88% as a pale yellow solid . This high yield under mild, short-duration conditions establishes a reliable and scalable synthetic route, which contrasts favorably with more forcing oxidation protocols often required for other heteroaromatic aldehydes.

Organic Synthesis Process Chemistry Intermediate Preparation

Nucleophilic Aromatic Substitution Reactivity: C4 Chloro Group Enables Facile Derivatization to 4-Aminoquinazoline-6-carbaldehydes

The 4-chloro substituent undergoes efficient nucleophilic aromatic substitution (SNAr) with amines under mild conditions. In a reported protocol, treatment of 4-chloroquinazoline-6-carbaldehyde with dimethylamine in dioxane at room temperature for 2 hours yields 4-(dimethylamino)quinazoline-6-carbaldehyde (CAS 648449-09-6), a derivative that serves as a versatile scaffold for further elaboration . This reactivity profile is characteristic of 4-chloroquinazolines broadly, which are established as privileged intermediates for generating diverse 4-aminoquinazoline libraries [1].

Medicinal Chemistry Parallel Synthesis Library Generation

Aldehyde Reactivity at C6 Enables Divergent Functionalization via Reductive Amination and Condensation Pathways

The aldehyde group at the 6-position of the quinazoline core provides a distinct synthetic handle orthogonal to the C4 chloro group. This aldehyde participates in reductive condensation with N-(p-aminobenzoyl) amino acid diesters, followed by hydrolysis, to yield quinazoline analogs of folic acid [1]. In contrast, quinazoline-6-carboxylic acid (the oxidized counterpart) requires prior activation (e.g., as an acid chloride or via coupling reagents) to engage in analogous transformations, adding synthetic steps . No direct quantitative comparison of yields is available.

Medicinal Chemistry Chemical Biology Conjugation Chemistry

Physicochemical Property Differentiation: Lower Molecular Weight and Reduced Hydrogen Bond Donor Count Relative to 4-Amino Analogs

As an intermediate, 4-chloroquinazoline-6-carbaldehyde (MW 192.60, H-bond donors = 0, H-bond acceptors = 3) [1] possesses physicochemical properties distinct from common downstream derivatives. For comparison, 4-(dimethylamino)quinazoline-6-carbaldehyde (CAS 648449-09-6, synthesized from the target compound) has MW 201.22, H-bond acceptors = 4, and increased lipophilicity . The lower molecular weight and absence of hydrogen bond donors in the target compound facilitate purification by chromatography and crystallization, and its chloro substituent is readily displaced to modulate the physicochemical profile of final drug candidates. No direct solubility or logP data are available for the target compound.

Drug Design ADME Properties Lead Optimization

High-Value Application Scenarios for 4-Chloroquinazoline-6-carbaldehyde Based on Verified Evidence


Synthesis of 6-Substituted Quinazoline EGFR/HER2 Dual Kinase Inhibitors

The 6-carbaldehyde regioisomer is the mandatory starting material for constructing 6-substituted quinazoline derivatives targeting EGFR and HER2 kinases. As demonstrated, analogs derived from 6-carbaldehyde intermediates achieve low-nanomolar dual inhibition (IC50 = 2.6 nM EGFR, 4.3 nM HER2), a binding mode inaccessible to 2-carbaldehyde-derived compounds [1]. Procurement of the correct 6-regioisomer is essential for medicinal chemistry programs focused on this kinase inhibition profile.

Parallel Synthesis of 4-Aminoquinazoline-6-carbaldehyde Libraries for Kinase Screening

The C4 chloro group undergoes efficient SNAr with diverse amines under mild conditions (room temperature, 2 h), enabling rapid generation of 4-aminoquinazoline-6-carbaldehyde libraries [1]. The aldehyde at C6 remains intact during this transformation, preserving a second reactive handle for subsequent diversification. This bifunctional reactivity supports parallel synthesis workflows in early-stage kinase inhibitor discovery [2].

Synthesis of Quinazoline-Folic Acid Conjugates and Antifolate Agents

The aldehyde group at C6 directly participates in reductive condensation with N-(p-aminobenzoyl) amino acid diesters to yield quinazoline analogs of folic acid [1]. This one-step conjugation avoids the additional carboxyl activation required when using quinazoline-6-carboxylic acid, streamlining the synthesis of antifolate agents and chemical biology probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroquinazoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.